molecular formula C11H14N2O3 B6634121 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one

4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one

カタログ番号 B6634121
分子量: 222.24 g/mol
InChIキー: BXDZTJIPZAPYJN-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one, commonly known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). It was first synthesized in 2005 by researchers at the University of Nottingham, UK. Since then, MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

MMPIP exerts its pharmacological effects by selectively blocking the activity of 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors, which are predominantly expressed in the central nervous system. These receptors are involved in the regulation of glutamate release, synaptic transmission, and neuronal excitability. By blocking 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors, MMPIP can modulate the activity of other neurotransmitter systems, such as GABA and dopamine, and thereby influence various physiological and behavioral processes.
Biochemical and Physiological Effects:
MMPIP has been shown to exert a range of biochemical and physiological effects in preclinical studies. It can modulate the release of glutamate and GABA in the brain, enhance synaptic plasticity, and reduce neuronal excitability. MMPIP has also been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. Additionally, MMPIP has been shown to reduce drug-seeking behavior in animal models of addiction.

実験室実験の利点と制限

MMPIP has several advantages as a research tool. It is highly selective for 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors and does not interact with other glutamate receptor subtypes. It has also been shown to be stable and bioavailable in vivo, making it suitable for in vivo experiments. However, MMPIP has some limitations, including its relatively low potency compared to other 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one antagonists and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for research on MMPIP. One area of interest is the potential therapeutic applications of MMPIP in neurological and psychiatric disorders. Preclinical studies have shown promising results, and clinical trials are needed to evaluate the safety and efficacy of MMPIP in humans. Another area of interest is the development of more potent and selective 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one antagonists, which could provide more effective therapeutic options for these disorders. Finally, the role of 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors in other physiological and pathological conditions, such as pain and neurodegenerative diseases, warrants further investigation.

合成法

MMPIP can be synthesized through a multi-step process involving the condensation of 3-methylmorpholine-4-carboxylic acid with 2-pyridone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a series of chemical reactions to yield the final product, MMPIP. The synthesis method has been optimized to achieve high yields and purity of MMPIP.

科学的研究の応用

MMPIP has been widely used as a research tool to study the role of 4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one receptors in various physiological and pathological conditions. It has been shown to modulate synaptic transmission, neuronal excitability, and synaptic plasticity in the brain. MMPIP has also been investigated for its potential therapeutic applications in several neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.

特性

IUPAC Name

4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8-7-16-5-4-13(8)11(15)9-2-3-12-10(14)6-9/h2-3,6,8H,4-5,7H2,1H3,(H,12,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDZTJIPZAPYJN-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3R)-3-methylmorpholine-4-carbonyl]-1H-pyridin-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。